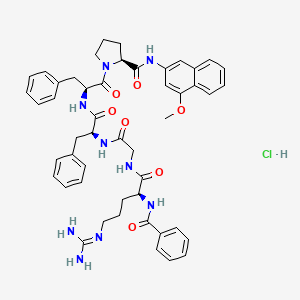

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

Description

Evolution of Synthetic Peptides in Enzymology and Protease Research

The use of synthetic peptides in enzymology represents a significant advancement from early studies that relied on complex, naturally occurring protein substrates. Initially, the study of proteolytic enzymes was hampered by the difficulty in isolating and purifying both the enzymes and their natural substrates. pnas.org The development of methods to synthesize short chains of amino acids, or peptides, provided a revolutionary approach. These synthetic peptides could be designed to mimic the specific cleavage sites of natural proteins, offering a more controlled and reproducible way to study enzyme kinetics and specificity. pnas.orgresearchgate.net

Over the years, the design of synthetic peptides has become increasingly sophisticated. explorationpub.com Researchers have moved from simple peptide sequences to more complex molecules that incorporate unnatural amino acids and modifications to enhance stability and target specific enzymes. nih.gov This evolution has been driven by a deeper understanding of enzyme structure and function, allowing for the rational design of peptides for a wide range of applications, from basic research to drug discovery. researchgate.netexplorationpub.com

Definitional Aspects of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl in the Context of Peptidyl Substrates

This compound is a prime example of a highly specialized synthetic peptidyl substrate. chemimpex.com Its structure is meticulously designed to be recognized and cleaved by a specific protease. Let's break down its components:

Peptide Sequence (Arg-Gly-Phe-Phe-Pro): This sequence of amino acids (Arginine-Glycine-Phenylalanine-Phenylalanine-Proline) is the core of the substrate. It is designed to fit into the active site of the target protease. The specific order and type of amino acids determine the substrate's selectivity for a particular enzyme.

N-terminal Blocking Group (Bz - Benzoyl): The benzoyl group at the N-terminus of the peptide serves to prevent non-specific degradation by other proteases, such as aminopeptidases, thereby increasing the substrate's stability and ensuring that cleavage occurs at the intended site.

C-terminal Reporter Group (4MbNA - 4-Methoxy-β-naphthylamine): This is the key to the compound's function as a probe. echelon-inc.com The 4-methoxy-β-naphthylamine molecule is attached to the C-terminus of the peptide. In its bound form, it is non-fluorescent. However, when the protease cleaves the peptide bond between the proline and the 4MbNA, the free 4-methoxy-β-naphthylamine is released, which is highly fluorescent. echelon-inc.com

HCl (Hydrochloride): The hydrochloride salt form of the compound enhances its solubility in aqueous solutions, which is essential for its use in biochemical assays. chemimpex.com

The cleavage of this substrate by a target protease, such as Cathepsin D, releases the fluorescent 4-methoxy-β-naphthylamine (4MβNA), which can be measured to quantify enzyme activity. echelon-inc.com The rate of fluorescence increase is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease.

| Component | Function |

| Bz (Benzoyl) group | N-terminal blocking group, prevents non-specific degradation |

| Arg-Gly-Phe-Phe-Pro | Specific peptide sequence recognized by the target protease |

| 4MbNA (4-Methoxy-β-naphthylamine) | C-terminal fluorogenic reporter group |

| HCl (Hydrochloride) | Improves solubility in aqueous solutions |

Historical Context of Fluorogenic and Chromogenic Substrates for Protease Activity Assessment

The development of this compound is part of a broader history of using synthetic substrates to measure protease activity. Early methods often relied on chromogenic substrates, which release a colored product upon cleavage. A notable example is the use of p-nitroanilides, first described in the 1960s. researchgate.net These substrates produce a yellow color when cleaved, which can be measured using a spectrophotometer. 5-diagnostics.com

The 1970s saw the advent of fluorogenic substrates, which offered significantly higher sensitivity than their chromogenic counterparts. researchgate.net These substrates, like those based on 7-amino-4-methylcoumarin (B1665955) (AMC) and Förster Resonance Energy Transfer (FRET), allowed for the detection of much lower levels of enzyme activity. researchgate.netnih.govrndsystems.com FRET substrates, for instance, contain a fluorescent donor and a quencher molecule. When the substrate is intact, the quencher suppresses the donor's fluorescence. Upon cleavage by a protease, the donor and quencher are separated, leading to an increase in fluorescence. nih.gov

The design of this compound builds upon these principles, utilizing a fluorogenic reporter group to provide a sensitive and continuous assay for protease activity. echelon-inc.com This allows for detailed kinetic studies and the screening of potential protease inhibitors, which is a critical aspect of drug discovery. stanford.edu

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGJIVHMTLXCAK-HKDYZXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H56ClN9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201928-98-5 | |

| Record name | 201928-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Specificity and Kinetic Characterization of Bz Arg Gly Phe Phe Pro 4mbna Hcl

Interaction with Aspartic Peptidases

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is primarily recognized as a fluorogenic substrate for Cathepsin D, a lysosomal aspartic peptidase. echelon-inc.comsigmaaldrich.com The enzymatic cleavage of this substrate releases the fluorescent group 4-methoxy-β-naphthylamine (4MbNA), allowing for the quantification of enzyme activity.

Cathepsin D Hydrolysis of this compound

The hydrolysis of this compound by Cathepsin D occurs at the peptide bond between the two adjacent phenylalanine residues. sigmaaldrich.com This specificity is a hallmark of Cathepsin D activity. The process requires a subsequent enzymatic step by dipeptidyl aminopeptidase (B13392206) II to liberate the fluorescent 4MbNA group for detection. sigmaaldrich.com

Cathepsin D exhibits a distinct preference for hydrophobic amino acids at the P1 and P1' positions of its substrates, which are the amino acid residues immediately flanking the scissile bond. nih.govnih.gov The presence of two phenylalanine residues at these positions in this compound aligns perfectly with this preference.

Research into the substrate specificity of Cathepsin D has revealed a more detailed cleavage motif. While large hydrophobic residues are favored at P1 and P1', certain constraints exist. For instance, valine and isoleucine are generally not accommodated at the P1 position. nih.gov The enzyme's specificity extends to other positions as well, with the P2' position showing tolerance for a wide array of amino acids, including those with charged and polar side chains. nih.gov Studies have indicated that Cathepsin D and another aspartic peptidase, Cathepsin E, share an identical cleavage motif. nih.gov

A study analyzing the cleavage of bovine serum albumin by Cathepsin D identified a preference for specific hydrophobic residues at the P1 position, including leucine (B10760876), phenylalanine, and tyrosine, as well as the acidic residues glutamic acid and aspartic acid, which behave hydrophobically at the acidic pH optimum of the enzyme. nih.gov

| Position | Preferred Residues | Disallowed/Less Favored Residues |

| P1 | Hydrophobic (Phe, Leu, Tyr), Acidic (Glu, Asp) | Val, Ile |

| P1' | Hydrophobic | |

| P2' | Broad range (including charged and polar) |

The structural and kinetic properties of this compound can be better understood through comparison with other synthetic substrates for Cathepsin D.

Bz-Arg-Gly-Phe-Phe-Leu-4MbNA: This substrate is structurally very similar, with a leucine residue replacing the proline at the P2' position. This substitution can influence the kinetics of hydrolysis, as the P2' position is known to interact with the enzyme.

Ac-Arg-Gly-Phe-Phe-Pro-AFC: This substrate utilizes a different fluorophore, 7-amino-4-trifluoromethylcoumarin (AFC), which offers different excitation and emission wavelengths. The core peptide sequence recognized by Cathepsin D remains the same, highlighting the interchangeability of the reporter group for detection purposes.

Exploration of Other Aspartic Peptidase Interactions

While this compound is a well-established substrate for Cathepsin D, its interaction with other aspartic peptidases is less characterized. However, studies on similar fluorogenic peptides provide insights. An internally quenched fluorogenic substrate with a Phe-Phe cleavage site was shown to be hydrolyzed by both Cathepsin D and Cathepsin E, but not by the cysteine peptidases Cathepsin B, H, or L. sigmaaldrich.comanaspec.com This suggests a degree of specificity for certain aspartic peptidases.

Further research is required to determine the extent to which other major aspartic peptidases, such as pepsin and renin, can hydrolyze this compound. The substrate specificity of these enzymes, while also favoring hydrophobic residues, has distinct differences from that of Cathepsin D.

Quantitative Enzymology Using this compound

The use of this compound allows for the quantitative determination of Cathepsin D activity through the measurement of Michaelis-Menten kinetic parameters.

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ)

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an indication of the affinity of the enzyme for the substrate. Vₘₐₓ represents the maximum rate of the enzymatic reaction.

For example, a highly sensitive decapeptide substrate, MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂, is cleaved by Cathepsin D with a kcat/Kₘ of 15.6 µM⁻¹s⁻¹. sigmaaldrich.comnih.gov Another substrate, MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂, designed to be more specific for Cathepsin E, was also efficiently hydrolyzed by Cathepsin D with a kcat/Kₘ of 16.3 µM⁻¹s⁻¹. nih.gov These values indicate very efficient hydrolysis by the enzyme.

| Substrate | Enzyme | kcat/Kₘ (µM⁻¹s⁻¹) |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | Cathepsin D | 15.6 sigmaaldrich.comnih.gov |

| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | Cathepsin E | 10.9 sigmaaldrich.comnih.gov |

| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | Cathepsin D | 16.3 nih.gov |

| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | Cathepsin E | 12.2 nih.gov |

| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | Cathepsin D | 1.3 nih.gov |

The determination of the precise kinetic parameters for this compound would require dedicated enzymatic assays, but the existing data for analogous substrates strongly support its utility in the quantitative study of Cathepsin D.

Catalytic Efficiency (kcat/Km) Derivation for this compound

For comparison, studies on other fluorogenic substrates for Cathepsin D have reported kcat/Km values. For instance, a substrate designated as MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 was found to be hydrolyzed by Cathepsin D with a kcat/Km of 15.6 mM⁻¹·s⁻¹. peptide.co.jp It is important to note that direct comparison of these values is not feasible due to the significant structural differences between the substrates, which profoundly influence enzyme recognition and turnover. The lack of empirical data for this compound underscores a gap in the comprehensive kinetic characterization of this compound.

Influence of Environmental Factors on Enzymatic Activity (e.g., pH optimization, ionic strength)

The enzymatic activity of Cathepsin D is highly dependent on environmental conditions, particularly pH. Cathepsin D, being a lysosomal protease, generally exhibits optimal activity in an acidic environment, with a typical pH optimum in the range of 3.5 to 5.0. nih.gov While specific studies detailing the precise pH profile for the hydrolysis of this compound are not available, it is expected that the optimal pH for its cleavage by Cathepsin D would fall within this acidic range. The catalytic activity of Cathepsin D is known to decline sharply as the pH approaches neutrality. nih.gov

The influence of ionic strength on the enzymatic activity of Cathepsin D with this specific substrate has not been documented. In general, salt concentrations can affect enzyme kinetics by influencing the stability of the enzyme, the solubility of the substrate, and the interactions at the active site. However, without specific experimental data for the this compound-Cathepsin D system, any discussion on the effects of ionic strength remains speculative.

Inhibitor Profiling with this compound

Inhibitor profiling is a critical tool for characterizing enzyme function and for the development of therapeutic agents. The following sections discuss the inhibition of Cathepsin D activity, with the understanding that the specific use of this compound as the substrate in these inhibition studies is not well-documented.

Characterization of Pepstatin A Inhibition of this compound Hydrolysis

Pepstatin A is a potent, naturally occurring inhibitor of aspartic proteases, including Cathepsin D. nih.govubpbio.com It acts as a transition-state analog, binding tightly to the active site of the enzyme. researchgate.net While specific IC50 or Ki values for the inhibition of this compound hydrolysis are not reported in the literature, studies with other substrates have demonstrated the strong inhibitory effect of Pepstatin A on Cathepsin D. For instance, the dissociation constant (KD) for the binding of Pepstatin A to human Cathepsin D at pH 3.5 has been determined to be approximately 5 x 10⁻¹⁰ M. nih.gov It is important to recognize that the apparent inhibitor potency can be influenced by the substrate used in the assay.

Table 1: General Inhibition Data for Pepstatin A against Cathepsin D

| Inhibitor | Target Enzyme | Substrate Used | pH | Inhibition Parameter (Value) | Reference |

| Pepstatin A | Human Cathepsin D | Hemoglobin | 3.5 | K D ~ 5 x 10⁻¹⁰ M | nih.gov |

This table presents general inhibition data for Pepstatin A against Cathepsin D using a different substrate, as specific data with this compound is unavailable.

Evaluation of Other Aspartic Peptidase Inhibitors (e.g., DAN, HIV PIs)

Other classes of aspartic peptidase inhibitors have been studied in the context of Cathepsin D. Diazoacetyl-DL-norleucine methyl ester (DAN) is a known inhibitor of pepsin and has also been shown to inhibit Cathepsin D. core.ac.uknih.gov The inhibition by DAN typically requires the presence of cupric ions and involves the covalent modification of an active site aspartate residue. However, kinetic data for the inhibition of this compound hydrolysis by DAN are not available.

Certain HIV protease inhibitors (PIs), which are themselves aspartic protease inhibitors, have been investigated for their off-target effects on host cell proteases like Cathepsin D. While some studies have explored the interaction of HIV PIs with cathepsins, specific inhibitory data using this compound as the substrate are lacking. nih.gov The potential for cross-reactivity exists, but a quantitative assessment in this specific context has not been published.

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanism of inhibition for aspartic proteases like Cathepsin D is well-established for certain inhibitors. Pepstatin A, with its unusual amino acid statine, mimics the tetrahedral transition state of peptide bond hydrolysis, thereby binding with very high affinity to the enzyme's active site. researchgate.net The interaction involves a network of hydrogen bonds between the inhibitor and the active site residues of Cathepsin D. researchgate.net

For covalent inhibitors like DAN, the mechanism involves the formation of a reactive carbene intermediate that esterifies one of the catalytic aspartate residues in the active site, leading to irreversible inactivation.

It is important to emphasize that while these general mechanisms are understood, the specific molecular interactions and the kinetics of inhibition can be subtly influenced by the substrate present in the active site. The absence of studies utilizing this compound means that a detailed mechanistic understanding of inhibitor interactions in the context of this particular substrate remains an area for future investigation. A notable publication has questioned the suitability of Bz-Arg-Gly-Phe-Phe-Pro-MNA and a similar substrate for accurately demonstrating Cathepsin D activity, which may contribute to the scarcity of detailed research with this compound. dntb.gov.ua

Methodological Frameworks for Utilizing Bz Arg Gly Phe Phe Pro 4mbna Hcl in Protease Assays

Fluorometric Assay Development and Optimization

Fluorometric assays using substrates like Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl offer high sensitivity and a wide dynamic range for measuring protease activity. nih.gov The development and optimization of these assays involve careful consideration of the fluorophore's properties and the instrumentation used for detection.

Principles of 4-Methyl-beta-Naphthylamide (4MbNA) as a Fluorophore

The core of the fluorometric assay lies in the enzymatic cleavage of the peptide bond between the proline (Pro) residue and the 4-Methyl-beta-Naphthylamide (4MbNA) group. Initially, the 4MbNA moiety is non-fluorescent as its fluorescence is quenched by the attached peptide chain. Upon hydrolysis by a target protease, such as Cathepsin D, the free 4MbNA is liberated. echelon-inc.com This release from the quenching environment results in a significant increase in fluorescence intensity, which is directly proportional to the rate of substrate cleavage and, consequently, the protease activity. nih.govechelon-inc.com

Excitation and Emission Wavelength Considerations

For the detection of the released 4MbNA, specific excitation and emission wavelengths are utilized. The optimal excitation wavelength for 4-Methoxy-β-naphthylamine (a related compound with similar spectral properties) is in the range of 335-350 nm, with the resulting fluorescence emission being measured at approximately 410-440 nm. echelon-inc.com It is crucial to use appropriate filters or monochromator settings on a fluorometer to isolate these specific wavelengths, minimizing background noise and maximizing the signal from the liberated fluorophore.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| 4-Methoxy-β-naphthylamine | 335-350 | 410-440 |

| 7-amino-4-methylcoumarin (B1665955) (AMC) | 360-380 | 440-460 |

| 7-amino-4-trifluoromethylcoumarin (AFC) | 395-400 | 495-505 |

| Rhodamine 110 (R110) | 496 | 520 |

This table provides a comparison of excitation and emission wavelengths for common fluorophores used in protease assays. echelon-inc.comechelon-inc.comechelon-inc.comthermofisher.com

Sensitivity and Detection Limits in Complex Biological Matrices

Fluorogenic substrates generally provide enhanced sensitivity and precision in enzyme assays compared to their chromogenic counterparts. nih.gov The use of 4MbNA-based substrates allows for the detection of low protease concentrations, with some assays reporting minimum detectable levels in the nanomolar range. nih.gov However, the sensitivity and detection limits can be influenced by the complexity of the biological matrix in which the assay is performed. Factors such as the presence of endogenous fluorescent compounds or inhibitors can affect the accuracy of the measurements. Therefore, appropriate controls and calibration standards are essential for reliable quantification of protease activity in biological samples.

Colorimetric Assay Adaptations

While fluorometric assays are highly sensitive, colorimetric methods offer a simpler and more accessible alternative for measuring protease activity, often requiring only a standard spectrophotometer.

Detection Principles of Released 4-Methyl-beta-Naphthylamine

Following the enzymatic cleavage of this compound, the released 4-Methyl-beta-Naphthylamine can be chemically derivatized to produce a colored product. This typically involves a coupling reaction. For instance, the primary amine group of the liberated naphthylamine can react with other reagents to form an azo dye, which exhibits strong absorbance in the visible region of the spectrum. The intensity of the resulting color is directly proportional to the amount of 4-Methyl-beta-Naphthylamine released and, therefore, to the protease activity.

High-Throughput Screening (HTS) Applications

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Fluorogenic substrates like this compound are well-suited for HTS campaigns targeting protease inhibitors due to their sensitivity and compatibility with automated systems.

Miniaturization Strategies for Automated Assay Platforms

A key strategy in HTS is the miniaturization of assays to reduce costs associated with reagents and compounds, and to increase throughput. This involves transitioning from traditional 96-well plate formats to higher-density platforms, such as 384-well or 1536-well plates. This transition necessitates the use of sophisticated automated liquid handling systems and plate readers capable of dispensing and reading small volumes with high precision. The use of this compound in these miniaturized formats allows for the efficient screening of thousands of compounds for their ability to inhibit Cathepsin D activity. The stability of the substrate and its fluorescent product under assay conditions is crucial for obtaining reliable data from these automated platforms. nih.gov

Data Analysis and Validation in HTS Formats

The large volume of data generated from HTS campaigns requires robust and standardized analysis pipelines. biorxiv.orgbiorxiv.org The initial step involves the acquisition of raw fluorescence data from the plate reader. This data is then normalized to account for plate-to-plate variability and other experimental artifacts. Typically, this involves using positive controls (uninhibited enzyme activity) and negative controls (enzyme with a known potent inhibitor) on each plate.

A critical parameter for validating the quality of an HTS assay is the Z'-factor, a statistical measure of the separation between the positive and negative control signals. nih.gov An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. nih.gov

| Parameter | Description | Typical Value/Goal |

| Primary Screen | Initial testing of a large compound library at a single concentration. | Identify "hits" that show significant inhibition of Cathepsin D. |

| Hit Confirmation | Re-testing of initial hits to eliminate false positives. | Confirm activity and specificity of the compound. |

| Dose-Response Analysis | Testing confirmed hits at multiple concentrations to determine potency (e.g., IC50 value). | Establish a quantitative measure of the inhibitor's effectiveness. |

| Z'-Factor | A statistical indicator of assay quality and robustness. nih.gov | > 0.5 for a reliable assay. nih.gov |

This table provides a generalized overview of the HTS data analysis and validation workflow for protease inhibitors.

Compounds identified as "hits" in the primary screen undergo further validation, including confirmation screens and dose-response studies, to determine their potency and specificity. nih.gov This rigorous data analysis and validation process ensures that only the most promising candidates advance in the drug discovery pipeline. nih.govacs.org

In Vitro and Ex Vivo Applications

Beyond HTS, this compound is extensively used in fundamental research to probe the activity of Cathepsin D in various biological contexts.

Measurement of Cytosolic and Lysosomal Cathepsin D Activity

Cathepsin D is primarily localized within lysosomes, where it is most active in the acidic environment. echelon-inc.com However, under certain pathological conditions or cellular stress, lysosomal membrane permeabilization can lead to the leakage of Cathepsin D into the cytosol. nih.gov While the neutral pH of the cytosol is suboptimal for Cathepsin D, it can retain some proteolytic activity. nih.gov

This compound can be used to measure Cathepsin D activity in subcellular fractions enriched for lysosomes or cytosol. This allows researchers to investigate the processes that lead to lysosomal leakage and the downstream consequences of cytosolic Cathepsin D activity. The assay's sensitivity is critical for detecting the potentially lower levels of activity in the cytosol compared to the lysosomes. researchgate.net

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C49H55N9O7·HCl cymitquimica.com |

| Molecular Weight | 918.49 g/mol cymitquimica.com |

| Excitation Wavelength | ~335-350 nm echelon-inc.com |

| Emission Wavelength | ~410-440 nm echelon-inc.com |

| Cleavage Site | Phe-Phe sigmaaldrich.com |

This table summarizes the key properties of the this compound fluorogenic substrate.

Application in Cell Lysates and Tissue Homogenates

This fluorogenic substrate is highly effective for quantifying Cathepsin D activity in complex biological samples like cell lysates and tissue homogenates. To prepare these samples, cells or tissues are mechanically or chemically disrupted to release their intracellular contents. The resulting lysate or homogenate can then be incubated with this compound.

To ensure that the measured activity is specific to Cathepsin D, it is common practice to run parallel experiments in the presence of pepstatin A, a potent and specific inhibitor of aspartyl proteases, including Cathepsin D. nih.gov The difference in fluorescence between the samples with and without pepstatin A represents the specific activity of Cathepsin D. This approach allows for the accurate determination of Cathepsin D activity even in the presence of other proteases that might be present in the lysate or homogenate.

| Sample | Total Protease Activity (RFU) | Activity with Pepstatin A (RFU) | Cathepsin D Specific Activity (RFU) |

| Control Lysate | 1500 | 300 | 1200 |

| Treated Lysate | 800 | 280 | 520 |

This table presents hypothetical data from an experiment measuring Cathepsin D activity in cell lysates using this compound. RFU = Relative Fluorescence Units.

Biological and Biomedical Research Contexts of Bz Arg Gly Phe Phe Pro 4mbna Hcl Application

Role in Parasitology and Infectious Disease Research

Aspartic peptidases are crucial enzymes for many pathogenic organisms, playing significant roles in their metabolic processes and contributing to the pathology of infectious diseases. nih.gov The investigation of these enzymes in parasites like Leishmania major and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease respectively, is a key area of research for developing new therapeutic strategies.

Members of the Trypanosomatidae family possess aspartic peptidases that are considered potential drug targets. nih.gov While direct studies detailing the use of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl for the characterization of aspartic peptidases in Leishmania major and Trypanosoma cruzi are not extensively documented in available research, the utility of similar fluorogenic substrates in this field is well-established. For instance, the hydrolysis of a comparable cathepsin D fluorogenic substrate has been used to suggest the intracellular target of certain inhibitors in T. cruzi epimastigotes. semanticscholar.org This highlights the methodological appropriateness of using such substrates to probe enzyme activity in these parasites. The aspartic peptidases in Trypanosomatidae belong to the clans AA and AD, and their characterization is often achieved by observing the degradation of specific substrates and the effect of selective inhibitors. nih.gov

The proteolytic activities of parasitic enzymes are fundamental to their survival, infectivity, and pathogenesis. Although specific data using this compound is limited, the broader approach of using fluorogenic substrates to characterize these activities is a cornerstone of parasitology research. Such studies aim to understand the function of these enzymes in the parasite's life cycle and their interactions with the host. The characterization of these peptidases is a crucial step toward validating them as targets for novel chemotherapies against these devastating diseases. nih.gov

Cellular Proteolysis and Protein Turnover Studies

This compound is a key reagent in the study of intracellular protein degradation, a fundamental process for maintaining cellular health and function.

This compound is a well-established fluorogenic substrate for Cathepsin D, a major lysosomal aspartyl protease. echelon-inc.com2bscientific.com Lysosomes are cellular organelles responsible for the degradation of a wide range of macromolecules. By using this compound, researchers can specifically measure the activity of Cathepsin D within lysosomal preparations or cell lysates. parkinsonsroadmap.org An increase in the fluorescence signal, resulting from the cleavage of the substrate, directly correlates with Cathepsin D activity, providing insights into the functionality of lysosomal degradation pathways under various physiological and pathological conditions.

Cathepsin D is implicated in various cellular signaling pathways through its role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors. echelon-inc.com2bscientific.com The activity of Cathepsin D, which can be precisely measured using this compound, is therefore relevant to understanding its influence on cellular signaling. For example, the overexpression of Cathepsin D has been linked to tumor metastasis and is considered a marker of poor prognosis in breast cancer, highlighting its role in cancer-related signaling. echelon-inc.com2bscientific.com

Research on Cathepsin D Function in Biological Systems

The primary and most direct application of this compound is in the detailed study of Cathepsin D itself.

Cathepsin D preferentially hydrolyzes the peptide bond between the two phenylalanine (Phe-Phe) residues within the this compound sequence. nih.gov This specific cleavage releases the fluorescent group, 4-methoxy-β-naphthylamine (4MβNA), which allows for the sensitive quantification of enzyme activity. echelon-inc.com2bscientific.comsigmaaldrich.com This assay is instrumental in determining the kinetic parameters of Cathepsin D and for screening potential inhibitors of this enzyme.

| Property | Description |

| Enzyme | Cathepsin D |

| Substrate | This compound |

| Cleavage Site | Phe-Phe bond nih.gov |

| Detection Method | Fluorometric sigmaaldrich.com |

| Fluorophore | 4-methoxy-β-naphthylamine (4MβNA) echelon-inc.com2bscientific.com |

| Excitation Wavelength | ~335-350 nm echelon-inc.com2bscientific.com |

| Emission Wavelength | ~410-440 nm echelon-inc.com2bscientific.com |

This substrate has been utilized in various studies to elucidate the role of Cathepsin D in different biological contexts. For instance, it has been used to assess the metabolic stability of prodrugs in the presence of human Cathepsin D and to investigate the enzyme's potential role in diseases. nih.gov The specificity of the substrate for Cathepsin D makes it an invaluable tool for distinguishing its activity from that of other proteases.

Investigating Altered Cathepsin D Metabolism in Research Models

This compound and similar fluorometric assays are instrumental in studying altered Cathepsin D metabolism across various disease models, providing insights into pathogenic mechanisms.

In studies of bone metabolism, researchers have investigated conditions like X-linked hypophosphatemia (XLH), a hereditary form of rickets. Using osteoblast cells from a mouse model of XLH (Hyp mice), studies revealed that these cells release a greater amount of Cathepsin D into their environment. nih.gov This increased release was associated with higher protein levels of the enzyme, likely due to reduced degradation. nih.gov Further investigation using human osteoblast cells where the corresponding gene (PHEX) was suppressed showed similar results: an increase in Cathepsin D protein levels and its release into the culture media. nih.gov This altered metabolism was shown to inhibit the normal calcification of bone-forming cells, suggesting Cathepsin D plays a role in the defective mineralization seen in this disease. nih.govnih.gov

In the context of diabetic kidney disease, animal models have been crucial for understanding tubular damage. Studies using the Akita mouse, a model for diabetic kidney pathology, have measured Cathepsin D activity in urine and plasma to correlate enzyme levels with disease progression. nih.gov Research has shown that Cathepsin D expression is altered in the renal tubules of diabetic patients and that its upregulation may serve a protective role against damage induced by high glucose. nih.gove-century.us In diabetic db/db mouse kidneys, the protein expression and activity of Cathepsin D are significantly augmented, pointing to its involvement in the renal complications of diabetes. mdpi.com

Neurodegenerative disorders are another major area of investigation. Cathepsin D is responsible for degrading several proteins that abnormally accumulate in these diseases, such as α-synuclein in Parkinson's disease and the amyloid precursor protein in Alzheimer's disease. researchgate.netbohrium.combohrium.com Assays measuring Cathepsin D activity are used in cellular and animal models to understand how mutations or cellular stress affects the enzyme's ability to clear these toxic protein aggregates. bohrium.comuniupo.it For instance, studies on specific Cathepsin D gene variants linked to Parkinson's disease have analyzed their effect on enzymatic activity and the subsequent degradation of α-synuclein. bohrium.com

The following table summarizes key findings from research models where Cathepsin D metabolism was investigated.

| Research Model | Condition/Disease Investigated | Observed Change in Cathepsin D | Key Finding |

| PHEX Antisense Human Osteoblasts | X-linked Hypophosphatemia (XLH) | Increased protein expression and release | Altered Cathepsin D metabolism contributes to impaired osteoblast calcification. nih.gov |

| Hyp Mouse Osteoblasts | X-linked Hypophosphatemia (XLH) | Increased release into culture media | Released Cathepsin D may inhibit bone mineralization. nih.gov |

| Akita Mouse Model | Diabetic Kidney Disease | Altered activity in urine and plasma | Cathepsin D is a biomarker associated with rapid decline in kidney function. nih.gov |

| db/db Mouse Model | Diabetic Kidney Disease | Augmented protein expression and activity in kidneys | Increased Cathepsin D is associated with renal proteolysis in diabetes. mdpi.com |

| SH-SY5Y & H4 Cell Lines | Parkinson's & Alzheimer's Disease | Varied depending on specific mutation | Disease-associated genetic variants can alter Cathepsin D's enzymatic activity and its ability to degrade disease-specific proteins. bohrium.comnih.gov |

Role of Cathepsin D in Cellular Homeostasis

Cathepsin D is a ubiquitous lysosomal aspartyl protease essential for maintaining cellular health and balance, a state known as homeostasis. researchgate.nettandfonline.com Its primary function is to degrade and recycle proteins within the acidic environment of the lysosome. tandfonline.com

A central role of Cathepsin D is in protein turnover, where it breaks down misfolded, oxidized, or aged proteins that could otherwise accumulate and become toxic to the cell. bohrium.comuniupo.it This "housekeeping" function is critical, especially in long-lived cells like neurons. researchgate.nettandfonline.com Cathepsin D is also a key player in autophagy, the process by which cells digest their own components to remove damaged organelles and recycle macromolecules for energy and new synthesis. tandfonline.com

Beyond simple degradation, Cathepsin D is involved in the processing and activation of various bioactive molecules, including hormones, growth factors, and other enzymes. bpsbioscience.com This function allows it to influence a wide range of cellular processes, from cell growth and migration to apoptosis (programmed cell death). tandfonline.comabcam.com While primarily active in the acidic lysosomes, emerging evidence suggests it may have unconventional roles in the neutral pH of the cytoplasm, such as regulating the cellular skeleton through actin remodeling. researchgate.net

Dysregulation of Cathepsin D activity is linked to numerous pathologies. A deficiency or malfunction of the enzyme leads to the accumulation of waste products, which is a hallmark of lysosomal storage disorders like neuronal ceroid lipofuscinosis. bohrium.comresearchgate.net In neurodegenerative conditions such as Alzheimer's and Parkinson's diseases, impaired Cathepsin D function contributes to the buildup of toxic protein aggregates. researchgate.netbohrium.com Conversely, the overexpression and secretion of Cathepsin D outside the cell are associated with cancer progression, particularly in promoting tumor growth and metastasis. bpsbioscience.comabcam.com

The table below details the multifaceted roles of Cathepsin D in maintaining cellular homeostasis.

| Cellular Process | Specific Role of Cathepsin D | Pathological Consequence of Dysregulation |

| Protein Turnover | Degradation of misfolded, oxidized, and long-lived proteins delivered via endocytosis or autophagy. bohrium.comtandfonline.com | Impaired Function: Accumulation of toxic protein aggregates (e.g., α-synuclein, amyloid-beta), leading to neurodegeneration. researchgate.netbohrium.com |

| Autophagy | Final degradation step of cellular components delivered to the lysosome for recycling. tandfonline.com | Impaired Function: Accumulation of damaged organelles and cellular debris, contributing to cellular stress and disease. tandfonline.com |

| Bioactive Molecule Processing | Activation of precursors for hormones, growth factors, and other enzymes. bpsbioscience.com | Overexpression: Increased activation of growth factors can promote tumor growth, angiogenesis, and metastasis in cancer. bpsbioscience.com |

| Apoptosis | Participates in the regulation of programmed cell death. abcam.com | Altered Activity: Can either promote or prevent apoptosis depending on the cellular context, affecting tissue health. nih.gove-century.us |

| Actin Cytoskeleton Regulation | Can act as a cofilin phosphatase in neutral pH environments, orchestrating actin remodeling. researchgate.net | Suppression: Leads to defective actin organization and failures in cell division (cytokinesis). researchgate.net |

Peptide Chemistry and Rational Design Considerations for Bz Arg Gly Phe Phe Pro 4mbna Hcl Analogs

Principles of Benzoyl (Bz) Group Modification and Its Influence on Substrate Recognition

The N-terminal benzoyl (Bz) group of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl plays a significant role in its interaction with cathepsin D. This modification, an example of N-terminal acylation, introduces a bulky, hydrophobic moiety that can influence the substrate's binding affinity and specificity. The benzoyl group's aromatic ring can engage in hydrophobic and van der Waals interactions with nonpolar residues within the enzyme's active site cleft. nih.gov

The presence of the benzoyl group can contribute to a more rigid conformation of the peptide backbone, which may pre-organize the substrate for optimal binding to the enzyme. This conformational constraint can reduce the entropic penalty of binding, thereby enhancing the affinity of the substrate for the enzyme. Furthermore, the benzoyl group can protect the N-terminus of the peptide from degradation by exopeptidases, increasing its stability in biological assays.

The influence of N-terminal modifications on substrate recognition is a key consideration in the design of enzyme substrates and inhibitors. The introduction of different acyl groups can modulate the electronic and steric properties of the peptide, leading to altered binding kinetics. For instance, modifications to the benzoyl group, such as the addition of electron-withdrawing or electron-donating substituents, can fine-tune the interactions with the enzyme's active site. nih.gov

Amino Acid Sequence Determinants (Arg-Gly-Phe-Phe-Pro) for Cathepsin D Substrate Specificity

Structural Analysis of the S1-S4 Subsite Interactions

The active site of cathepsin D is a cleft composed of several subsites (S1, S2, S3, S4, etc.) that interact with the corresponding amino acid residues (P1, P2, P3, P4, etc.) of the substrate. The specificity of cathepsin D is largely dictated by the nature of these interactions.

S1 and S1' Subsites: Cathepsin D exhibits a strong preference for hydrophobic, particularly aromatic, residues at the P1 and P1' positions. tno.nlacs.org In the substrate this compound, the two phenylalanine residues are positioned to occupy these critical subsites, facilitating the primary binding interaction.

S2 Subsite: The S2 subsite of cathepsin D is also known to favor hydrophobic residues. scispace.com The second phenylalanine in the Phe-Phe motif of the substrate likely interacts with this subsite, further strengthening the enzyme-substrate complex.

The following table summarizes the key residues of the substrate and their likely interactions with the corresponding subsites of cathepsin D.

| Substrate Position | Amino Acid | Subsite Interaction |

| P1 | Phenylalanine | Strong hydrophobic interaction with the S1 subsite. |

| P1' | Phenylalanine | Strong hydrophobic interaction with the S1' subsite. |

| P2 | Phenylalanine | Hydrophobic interaction with the S2 subsite. |

| P3 | Glycine | Contributes to backbone flexibility for optimal positioning. |

| P4 | Arginine | Potential electrostatic interactions with acidic residues in the S4 subsite. |

Impact of Amino Acid Substitutions on Enzymatic Hydrolysis

The specificity of this compound for cathepsin D can be further understood by examining the effects of amino acid substitutions within the peptide sequence. Alterations at key positions can significantly impact the kinetic parameters of hydrolysis, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

Substitution at P2: While the S2 subsite prefers hydrophobic residues, substitutions with other nonpolar amino acids like leucine (B10760876) or valine might be tolerated, potentially leading to more modest changes in the kinetic parameters.

The table below illustrates the hypothetical impact of various amino acid substitutions on the kinetic parameters of hydrolysis by cathepsin D.

| Original Sequence | Substituted Sequence | Expected Change in Km | Expected Change in kcat | Expected Change in kcat/Km |

| Bz-Arg-Gly-Phe -Phe -Pro-4MbNA | Bz-Arg-Gly-Ala -Ala -Pro-4MbNA | Increase | Decrease | Significant Decrease |

| Bz-Arg-Gly-Phe-Phe -Pro-4MbNA | Bz-Arg-Gly-Phe-Leu -Pro-4MbNA | Slight Increase | Slight Decrease | Moderate Decrease |

| Bz-Arg-Gly -Phe-Phe-Pro-4MbNA | Bz-Arg-Ala -Phe-Phe-Pro-4MbNA | Minimal Change | Minimal Change | Minimal Change |

| Bz-Arg -Gly-Phe-Phe-Pro-4MbNA | Bz-Lys -Gly-Phe-Phe-Pro-4MbNA | Minimal Change | Minimal Change | Minimal Change |

Importance of the Proline Residue in Peptide Conformation and Enzyme Binding

The proline residue at the P2' position plays a crucial role in the conformation of the peptide substrate and its interaction with cathepsin D. Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imposes significant conformational constraints on the peptide backbone. nih.gov This rigidity can be advantageous for enzyme binding, as it can pre-organize the substrate into a conformation that is favorable for interaction with the active site.

The presence of proline can induce a "turn" or "bend" in the peptide chain, which may be essential for the proper positioning of the scissile bond (the Phe-Phe bond in this case) within the catalytic center of the enzyme. This conformational effect can enhance the substrate's affinity and specificity for cathepsin D. Furthermore, the proline residue can influence the susceptibility of the peptide to degradation by other proteases, thereby increasing its stability and utility as a specific substrate.

Chemical Synthesis Methodologies for this compound and its Analogs

The synthesis of this compound and its analogs is typically achieved through solid-phase peptide synthesis (SPPS). ru.nlnih.gov This methodology allows for the stepwise assembly of the peptide chain on an insoluble resin support, facilitating the purification of the product at each step.

Solid-Phase Peptide Synthesis Strategies

The synthesis of this compound via SPPS involves a series of repeated cycles of deprotection and coupling of amino acid residues.

Resin Selection and Functionalization: The synthesis begins with the selection of a suitable solid support, such as a Wang or Rink amide resin. The C-terminal proline residue is the first amino acid to be attached to the resin.

Amino Acid Coupling: The subsequent amino acids (Phe, Phe, Gly, Arg) are then coupled sequentially to the growing peptide chain. Each amino acid is protected at its N-terminus with a temporary protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. The coupling reaction is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Deprotection: After each coupling step, the Fmoc protecting group is removed by treatment with a mild base, such as piperidine, to expose the N-terminal amine for the next coupling reaction.

N-terminal Benzoylation: Once the peptide chain is fully assembled, the N-terminal arginine is deprotected, and the benzoyl group is introduced by reacting the peptide with benzoyl chloride or another suitable benzoylating agent.

Cleavage and Deprotection: The final step involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.

Incorporation of 4-Methoxy-β-naphthylamine (4MbNA): The fluorogenic 4MbNA moiety is typically introduced at the C-terminus. This can be achieved by coupling the fully assembled and protected peptide to 4-methoxy-β-naphthylamine in solution after cleavage from the resin or by using a specialized resin that allows for the direct synthesis of C-terminally modified peptides. nih.govemorychem.science

The purification of the final product is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Emerging Research Directions and Future Prospects for Bz Arg Gly Phe Phe Pro 4mbna Hcl

Development of Next-Generation Protease Probes Based on Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl Scaffold

The core structure of this compound provides a versatile foundation for creating next-generation protease probes with enhanced capabilities. The peptide sequence is recognized by Cathepsin D, which cleaves the bond between the two phenylalanine residues. echelon-inc.com Modifications to both the peptide and the fluorescent reporter group can lead to probes with improved sensitivity, specificity, and suitability for a wider range of applications.

Future development can focus on several key areas. Replacing the 4-methoxy-β-naphthylamine (4MβNA) fluorophore with other reporters could yield significant advantages. For instance, coumarin-based fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amido-4-trifluoromethylcoumarin (AFC) are commonly used in similar substrates and offer different excitation and emission spectra, which can reduce interference from other molecules in complex biological samples. echelon-inc.comresearchgate.netnih.govmpbio.com Probes incorporating the principle of Förster Resonance Energy Transfer (FRET) could also be developed, where a donor and acceptor fluorophore are positioned on either side of the cleavage site, leading to a highly sensitive ratiometric output upon substrate hydrolysis. nih.gov

Furthermore, the peptide sequence itself can be optimized. Structure-activity relationship studies can guide the substitution of amino acids to enhance the binding affinity and cleavage efficiency for Cathepsin D or to alter the specificity towards other related proteases. nih.gov This could lead to the development of highly selective probes that can distinguish between the activities of different proteases within the same family, a crucial aspect for dissecting complex biological pathways.

Table 1: Comparison of Fluorogenic Moieties for Protease Substrates

| Fluorophore | Excitation (nm) | Emission (nm) | Key Characteristics |

|---|---|---|---|

| 4-Methoxy-β-naphthylamine (4MβNA) | 335-350 | 410-440 | Used in the primary this compound substrate. nih.govechelon-inc.com |

| 7-amino-4-methylcoumarin (AMC) | 360-380 | 440-460 | Commonly used, offers a spectral shift compared to 4MβNA. echelon-inc.comnih.gov |

| 7-amido-4-trifluoromethylcoumarin (AFC) | 395-400 | 495-505 | Provides both chromogenic and fluorogenic detection capabilities. mpbio.comnih.gov |

Integration with Proteomics and Activity-Based Profiling Techniques

The utility of protease substrates like this compound is significantly amplified when integrated with modern proteomics and activity-based protein profiling (ABPP). Such approaches move beyond simple measurements of enzyme activity in purified systems to the global, functional analysis of proteases in complex biological samples, including cell lysates and tissues.

A key application is in quantitative proteomics to identify the downstream targets of specific proteases. For instance, a fluorogenic substrate for Cathepsin D was used to confirm enzyme activation in macrophages infected with Streptococcus pneumoniae. nih.govresearchgate.net Following this confirmation, a quantitative proteomic technique (iTRAQ) was employed to identify 18 proteins that were differentially regulated by Cathepsin D activity. This demonstrates a powerful workflow where the substrate validates the activity of the protease of interest, which is then linked to broader cellular changes through proteomic analysis. nih.gov

Activity-based profiling is another area where next-generation probes based on this scaffold can be impactful. ABPP utilizes reactive probes that covalently bind to the active site of enzymes. While this compound is a turnover substrate, its peptide sequence could be incorporated into activity-based probes to create highly specific tools for labeling and identifying active Cathepsin D in a complex proteome. These probes are invaluable for studying the functional state of enzymes in disease models, for example, in cancer, where Cathepsin D overexpression is a marker of poor prognosis. nih.govechelon-inc.com

Table 2: Research Findings from Integrated Protease Activity and Proteomics Studies

| Study Focus | Key Finding | Proteomics Technique | Reference |

|---|---|---|---|

| Cathepsin D regulation in macrophages | Identified 18 differentially expressed proteins regulated by Cathepsin D during bacterial infection. | iTRAQ | nih.govresearchgate.net |

| Cysteine cathepsin substrates in cancer | Identified cell adhesion proteins and membrane receptors as substrates shed by extracellular cathepsins. | Mass Spectrometry | nih.govresearchgate.net |

Potential for Elucidating Novel Enzymatic Pathways in Unexplored Biological Systems

The application of this compound and its derivatives is not limited to well-characterized systems. These probes hold significant potential for exploring and elucidating novel enzymatic pathways in less-studied organisms or biological contexts. The fundamental nature of proteolysis in cellular function suggests that Cathepsin D and related proteases play undiscovered roles across the biological landscape.

For example, proteomic studies have revealed that cathepsins can act as "sheddases," releasing the ectodomains of proteins from the surface of cancer cells. nih.govresearchgate.net This shedding can impact cell-cell communication, migration, and signaling. Using specific substrates like this compound in conjunction with proteomics could uncover similar or entirely new roles for Cathepsin D in other biological systems, such as in developmental processes, host-pathogen interactions, or the biology of non-model organisms.

The ability to monitor enzymatic activity in real-time with fluorogenic substrates is a major advantage for exploring dynamic biological processes. nih.gov By applying these probes to unexplored systems, researchers can begin to map the functional roles of proteases, identify their natural substrates, and understand how their activity is regulated. This can pave the way for a deeper understanding of fundamental biology and may reveal new targets for therapeutic intervention in a variety of diseases. The investigation of Cathepsin D's proteolytic characteristics has already shown that its cleavage preferences are complex, involving the hydrophobic microenvironment of the cleavage site, a feature that can be further explored with a diverse toolkit of synthetic substrates. plos.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl in biological matrices?

- Methodology : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC–MS/MS) is widely used. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges can pre-conjugate the compound from urine or plasma. Internal standards like deuterated analogs (e.g., HNE-MA-d3 or MDA-d2) are recommended to correct for matrix effects .

- Critical Parameters : Optimize ionization settings (e.g., ESI+ mode), retention time stability, and collision energy to distinguish the compound from structurally similar metabolites.

Q. How can the purity of synthesized this compound be assessed?

- Methodology :

- Potentiometric Titration : Use NaOH to titrate HCl counterions; the first derivative plot identifies equivalence points for quantifying free acid impurities .

- HPLC with UV/Vis Detection : Monitor absorbance at 280 nm (aromatic residues) and compare peak area ratios against certified reference standards .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- NMR : Analyze proton shifts for benzoyl (δ 7.8–8.1 ppm) and arginine side-chain protons (δ 3.1–3.4 ppm). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the peptide backbone .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 1023.3 (C₅₄H₆₆N₁₀O₈⁺) with isotopic pattern matching theoretical calculations .

Advanced Research Questions

Q. How should researchers design enzyme kinetics experiments using this compound as a cathepsin D substrate?

- Experimental Design :

- Substrate Optimization : Test concentrations from 1–100 μM in pH 4.5 buffer (cathepsin D’s optimal activity range). Include controls with protease inhibitors (e.g., pepstatin A) .

- Fluorogenic Detection : Monitor 4-methoxy-β-naphthylamide (4MbNA) release at λₑₓ/λₑₘ = 340/425 nm. Calibrate with synthetic 4MbNA standards .

- Data Interpretation : Use Michaelis-Menten kinetics (Vₘₐₓ, Kₘ) but account for non-linear regression if substrate inhibition occurs at >50 μM.

Q. What strategies resolve contradictions in reported catalytic efficiencies of cathepsin D with this substrate?

- Root Cause Analysis :

- Matrix Effects : Compare results in purified enzyme systems vs. cell lysates (e.g., lysosomal proteases may degrade the substrate).

- Buffer Composition : Ionic strength (e.g., NaCl) and reducing agents (e.g., DTT) alter enzyme conformation and activity .

Q. How can researchers mitigate interference from oxidative byproducts during long-term stability studies?

- Stability Protocol :

- Storage Conditions : Lyophilized powder at -80°C in amber vials minimizes hydrolysis and photooxidation. Avoid repeated freeze-thaw cycles .

- Quality Control : Monitor oxidation markers (e.g., 8-OHdG via LC-MS/MS) in aged samples and compare to fresh batches .

Q. What computational tools predict interactions between this compound and non-target proteases?

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina with protease crystal structures (e.g., PDB: 1LYB for cathepsin D) to assess binding affinity.

- MD Simulations : Analyze conformational stability of the substrate-enzyme complex over 100-ns trajectories (GROMACS/AMBER) .

Key Considerations for Experimental Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.